molecular formula C7H15NO B1422485 [1-(Methylamino)cyclopentyl]methanol CAS No. 1094072-11-3

[1-(Methylamino)cyclopentyl]methanol

Cat. No.: B1422485
CAS No.: 1094072-11-3
M. Wt: 129.2 g/mol
InChI Key: HHNUGMYIQYDOSH-UHFFFAOYSA-N
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Description

[1-(Methylamino)cyclopentyl]methanol: is an organic compound with the molecular formula C8H17NO. It is a cyclopentane derivative where a methylamino group is attached to the cyclopentane ring, and a hydroxyl group is attached to the same carbon as the methylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylamino)cyclopentyl]methanol typically involves the reaction of cyclopentanone with methylamine, followed by reduction. The general steps are as follows:

    Formation of the imine: Cyclopentanone reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Methylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamines.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: [1-(Methylamino)cyclopentyl]methanol is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(Methylamino)cyclopentyl]methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylamino group can engage in interactions with biological molecules. These interactions can influence the compound’s behavior in biochemical pathways and its overall biological activity.

Comparison with Similar Compounds

  • [1-(Methylamino)cyclobutyl]methanol
  • [1-(Methylamino)cyclohexyl]methanol
  • [1-(Methylamino)cyclopropyl]methanol

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkane ring. [1-(Methylamino)cyclopentyl]methanol has a five-membered ring, while the similar compounds have four, six, and three-membered rings, respectively.
  • Chemical Properties: The ring size affects the compound’s chemical reactivity and stability. For example, smaller rings like cyclopropane are more strained and reactive compared to larger rings like cyclohexane.
  • Biological Activity: The biological activity can vary based on the ring size and the spatial arrangement of functional groups, influencing how the compound interacts with biological targets.

Properties

IUPAC Name

[1-(methylamino)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-7(6-9)4-2-3-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNUGMYIQYDOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094072-11-3
Record name [1-(methylamino)cyclopentyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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